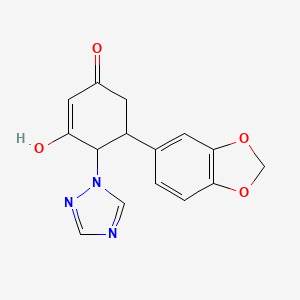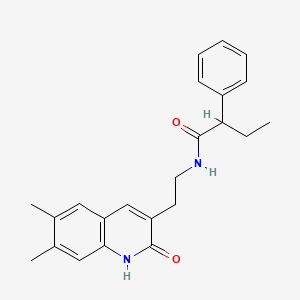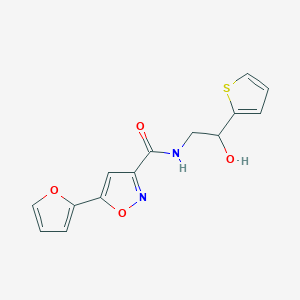![molecular formula C12H16N2O2 B2362778 Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine CAS No. 245057-69-6](/img/structure/B2362778.png)
Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine (BDPA) is a synthetic compound of the piperidine family that is used in a variety of scientific research applications. This compound is of interest due to its unique structure and properties, which makes it a useful tool for studying a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
1. Antitumor and Antimetastatic Activity
In the realm of cancer research, derivatives of Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine have been investigated for their antitumor and antimetastatic properties. For instance, a study by Wang et al. (2011) explored compounds derived from this compound and found them effective in inhibiting breast cancer cell invasion, migration, and adhesion. Moreover, these compounds demonstrated potential in blocking angiogenesis, which is crucial in the spread of cancer cells. Their ability to induce apoptosis in cancer cells further underlines their potential in cancer therapy (Wang et al., 2011).
2. Structural and Electronic Characterization
This compound and its analogues have been the subject of extensive structural and electronic characterization. Studies like those by Essa and Jalbout (2008) utilized techniques such as density functional theory (DFT) to analyze the electronic properties and geometry of these molecules. These investigations provide valuable insights into the molecular behavior of these compounds in various environments, which is fundamental for their application in different scientific fields (Essa & Jalbout, 2008).
3. Potential in Neurological Disorders
The derivatives of this compound have shown promise in the field of neurology. Research by Prasanthi et al. (2013) focused on developing certain derivatives as potential anticonvulsants. Their study yielded compounds that exhibited significant anticonvulsant and antioxidant activities, highlighting the potential therapeutic applications of these derivatives in treating neurological disorders (Prasanthi et al., 2013).
4. Role in Receptor Antagonism
Another critical area of research is the role of this compound derivatives in receptor antagonism. A study by Deau et al. (2015) synthesized and evaluated compounds targeting serotonin receptors, such as 5-HT7 and 5-HT2A. These compounds were identified as potent dual antagonists, indicating their potential utility in treating conditions influenced by these receptors (Deau et al., 2015).
5. Antimicrobial Properties
Additionally, derivatives of this compound have been evaluated for their antimicrobial properties. For example, Umesha et al. (2014) synthesized compounds that demonstrated notable antifungal and antibacterial activities, suggesting their potential as antimicrobial agents in various applications (Umesha et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been associated with the modulation of microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
The compound’s molecular weight of 22027 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
It’s worth noting that many compounds are stable at room temperature in closed containers under normal storage and handling conditions .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11-12(16-8-15-11)7-10(1)14-9-3-5-13-6-4-9/h1-2,7,9,13-14H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCRTEAGKACZMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B2362706.png)


![N-[4-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2362711.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2362713.png)

![3-(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2362716.png)

